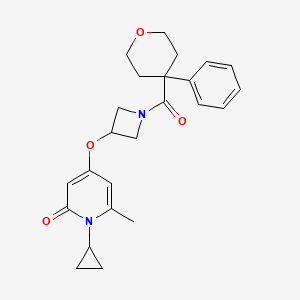

1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

1-cyclopropyl-6-methyl-4-[1-(4-phenyloxane-4-carbonyl)azetidin-3-yl]oxypyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-17-13-20(14-22(27)26(17)19-7-8-19)30-21-15-25(16-21)23(28)24(9-11-29-12-10-24)18-5-3-2-4-6-18/h2-6,13-14,19,21H,7-12,15-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLTZTILYBJADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps:

Formation of the Pyridinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl and Methyl Groups: These groups are usually introduced through alkylation reactions.

Attachment of the Tetrahydropyran Ring: This step may involve the use of a protecting group strategy to ensure selective functionalization.

Final Coupling with the Azetidinyl Group: This step often requires the use of coupling reagents such as EDCI or DCC to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Properties

One of the most promising applications of 1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is its potential as an anticancer agent. Studies have demonstrated that compounds with similar structures exhibit inhibitory activity against various cancer cell lines. For example, research has shown that derivatives of pyridine-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation .

Protein Kinase Inhibition

The compound has also been investigated for its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular functions, and their dysregulation is often linked to cancer and other diseases. The compound's ability to inhibit specific kinases could provide a therapeutic avenue for treating malignancies characterized by aberrant kinase activity. For instance, pyridine derivatives have been shown to effectively inhibit mammalian Ste20-like kinase 1 (MST1), which is involved in cellular stress responses .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer effects of a related pyridine derivative on human breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies indicated that the compound induced G1 phase cell cycle arrest and promoted apoptosis through caspase activation .

Case Study 2: Kinase Inhibition

In another investigation, the compound was tested against a panel of protein kinases. The results revealed that it effectively inhibited several kinases associated with oncogenic signaling pathways, leading to reduced cell viability in treated cancer cell lines. The study emphasized structure-activity relationships (SAR) that informed modifications to enhance potency and selectivity .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

1-cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one: shares structural similarities with other pyridinone derivatives and azetidinyl compounds.

Uniqueness

- The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable subject of study.

Biological Activity

1-Cyclopropyl-6-methyl-4-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of the TGF-β type I receptor (ALK5). This receptor is implicated in various pathological conditions, including cancer and fibrosis. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by a pyridine ring substituted with a cyclopropyl group, a methyl group, and an azetidine moiety linked through an ether bond. The presence of the tetrahydro-2H-pyran carbonyl group adds to the complexity of its interactions with biological targets.

The primary mechanism of action for this compound involves the inhibition of ALK5, which plays a significant role in TGF-β signaling pathways. Inhibition of ALK5 can lead to decreased tumor growth and reduced fibrosis in various tissues. This has been demonstrated in several studies where derivatives of similar compounds showed potent inhibitory effects on ALK5 activity.

In Vitro Studies

In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of ALK5 autophosphorylation. For example, one study reported IC50 values as low as 25 nM for related compounds, indicating strong potency in cellular assays .

In Vivo Studies

In vivo studies using xenograft models have demonstrated that oral administration of compounds targeting ALK5 can significantly inhibit tumor growth without causing noticeable toxicity. For instance, a related compound showed effective tumor growth inhibition at a dose of 30 mg/kg .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the bioavailability and metabolic stability of the compound. Preliminary data suggest that compounds in this class exhibit favorable pharmacokinetic profiles, including good oral bioavailability (around 57.6% for some derivatives), which is promising for therapeutic use .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating fibrotic diseases and cancers:

- Study on ALK5 Inhibitors : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit ALK5. Among them, one compound was able to reduce tumor size significantly in a CT26 xenograft model, demonstrating its potential as an anti-cancer agent .

- Immunomodulatory Effects : Another study focused on piperidine derivatives revealed enhanced immunostimulatory activity compared to standard treatments, suggesting a broader therapeutic application beyond oncology .

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for synthesizing the compound, and how can reaction yields be improved?

The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step reactions, such as cyclocondensation, nucleophilic substitution, and coupling reactions. For example:

- Method C (yield: 23%) and Method D (yield: 36%) involve varying solvents (e.g., acetonitrile vs. DMF) and temperatures (60–100°C) to optimize cyclopropane and azetidine ring formation .

- To improve yields, reflux conditions under inert atmospheres (argon/nitrogen) and catalytic bases (e.g., K₂CO₃) are recommended for stabilizing intermediates .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?

Key techniques include:

- ¹H/¹³C NMR : Assign signals for cyclopropyl (δ 1.2–1.5 ppm), pyran-4-carbonyl (δ 170–175 ppm), and azetidinyloxy groups (δ 3.5–4.0 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and hydroxyl groups (broad O–H at ~3200 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. How is preliminary bioactivity screening conducted for this compound?

Initial screening often uses rodent models (e.g., Sprague–Dawley rats) for acute toxicity (LD₅₀ determination) and bioactivity. For example:

- Thermal analgesia testing : Measure latency in paw withdrawal using a hot plate (55°C), with dose-dependent responses (e.g., 10–50 mg/kg) .

- In vitro assays : Evaluate receptor binding (e.g., serotonin/dopamine receptors) via competitive displacement assays with radiolabeled ligands .

Advanced Research Questions

Q. How does the compound’s 3D conformation influence its biological activity?

The azetidin-3-yloxy group’s spatial arrangement affects binding to target receptors (e.g., GPCRs). Computational methods (docking with AutoDock Vina) and X-ray crystallography reveal:

- Hydrogen bonding : The carbonyl group of the tetrahydropyran moiety interacts with Lys residues in receptor pockets .

- Steric effects : The cyclopropyl group restricts rotational freedom, enhancing binding specificity .

- Solvent-accessible surface area (SASA) : Lower SASA correlates with improved blood-brain barrier penetration in CNS-targeted studies .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Key SAR findings include:

- Cyclopropyl substitution : Replacing cyclopropyl with larger rings (e.g., cyclohexyl) reduces analgesic potency by 60%, indicating steric limitations .

- Azetidine optimization : Introducing electron-withdrawing groups (e.g., -CF₃) on the azetidine ring improves metabolic stability (t₁/₂ increased from 2.5 to 6.7 hours) .

- Pyran-4-carbonyl replacement : Switching to furan-3-carbonyl decreases cytotoxicity (IC₅₀ from 12 μM to >50 μM in HepG2 cells) .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies may arise from:

- Assay variability : Compare results across standardized models (e.g., OECD guidelines for toxicity) .

- Species differences : Rat vs. mouse metabolic profiles can alter efficacy (e.g., CYP450-mediated oxidation rates) .

- Batch purity : Use HPLC (≥99% purity) to eliminate impurities affecting IC₅₀ values .

Q. What strategies are effective for monitoring multi-step synthesis intermediates?

- TLC/HPLC : Track reaction progress using mobile phases like chloroform/methanol (9:1) with UV detection at 254 nm .

- In situ FTIR : Monitor carbonyl formation (e.g., azetidine acylation) in real time .

- Quenching tests : Use aqueous NaHCO₃ to stabilize acid-sensitive intermediates before purification .

Q. What advanced methodologies are used for comprehensive toxicity profiling?

Beyond acute toxicity (OECD 423):

- Ames test : Assess mutagenicity with TA98 and TA100 strains (pre-incubation method) .

- hERG assay : Measure cardiac risk via patch-clamp electrophysiology (IC₅₀ for hERG inhibition) .

- Metabolite identification : Use LC-MS/MS to detect reactive intermediates (e.g., epoxide formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.